3-(Methyldisulfanyl)propanoic acid
Description
Contextual Significance in Advanced Organic Synthesis
In the realm of advanced organic synthesis, 3-(Methyldisulfanyl)propanoic acid serves as a crucial intermediate for constructing complex, high-value molecules, particularly in the pharmaceutical sector. lookchem.com Its utility is prominently highlighted in the synthesis of isotope-labeled Mertansine (B1676302), a potent cytotoxic agent. lookchem.com Mertansine is a key component in the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics that combine the specificity of antibodies with the cell-killing ability of cytotoxic drugs. lookchem.com The use of this compound in this context underscores its importance in creating sophisticated treatments that aim for improved efficacy. lookchem.com
Further illustrating its role as a synthetic building block, the compound is used to synthesize derivatives such as N-methyl-N-(3-methyldithio-propanoyl)-L-alanine. chemicalbook.com This reaction involves coupling the carboxylic acid group of this compound with an amino acid, demonstrating its application in peptide and medicinal chemistry to create molecules with specific biological targets. chemicalbook.com
Research Trajectories and Academic Relevance for Organodisulfides
The academic relevance of this compound is intrinsically linked to the broader research interest in organodisulfides. These compounds, defined by the presence of a disulfide (S-S) bond, are a significant motif in pharmaceuticals, life sciences, and materials science due to their unique physicochemical properties. nih.gov
A prominent and emerging research trajectory for organodisulfides is in the field of energy storage. nih.gov Scientists are exploring them as a promising class of cathode materials for rechargeable lithium batteries. acs.org Compared to traditional inorganic materials, organodisulfides offer the potential for high capacities and tunable structures. acs.org Although early research in the 1980s was hampered by poor performance, recent advancements, particularly with long-chain organosulfides, have revitalized interest in their application for lithium-sulfur batteries. acs.org Research also focuses on developing novel, environmentally friendly synthesis methods for organodisulfides, such as flow electrosynthesis, to overcome the limitations of traditional chemical approaches that often require harsh reagents. nih.gov The development of solvent-free synthesis methods for unsymmetrical disulfides is another active area, aiming to produce high-purity materials for applications like cathode-active components in rechargeable batteries. nih.gov
Properties
IUPAC Name |
3-(methyldisulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c1-7-8-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYWXMNHUWSLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyldisulfanyl Propanoic Acid
Established Laboratory Synthesis Protocols
Established methods for synthesizing 3-(methyldisulfanyl)propanoic acid often begin with its precursor, 3-mercaptopropionic acid. This precursor can be synthesized through the addition of hydrogen sulfide (B99878) to acrylic acid or its esters. google.comnih.govgoogle.com Another route involves the reaction of sodium acrylate (B77674) with sodium hydrosulfide (B80085) or sodium sulfide. wipo.int Once 3-mercaptopropionic acid is obtained, the key step is the formation of the methyl disulfide linkage.
The conversion of 3-mercaptopropionic acid to this compound can be achieved through oxidation or by reaction with a methylthiolating agent. One common pathway is the oxidation of the thiol group. Studies have investigated the oxidation of 3-mercaptopropionic acid using oxidizing agents like hydrogen peroxide. researchgate.net The reaction mechanism involves the nucleophilic attack of the sulfur atom on the peroxide bond. researchgate.net
Alternatively, the synthesis can proceed via reaction with a compound that can deliver a methylthio group. For instance, methanesulfonyl chloride (CH₃SO₂Cl) can be used to introduce the methanesulfonyl group, which can then be further reacted to form the disulfide. wikipedia.orgarkema.com Another potential reagent is a sulfenyl chloride, such as trichloromethanesulfenyl chloride (Cl₃CSCl), which is known to react with thiols to form disulfides. wikipedia.org
The table below summarizes a general synthetic approach for the precursor, 3-mercaptopropionic acid.
Table 1: Synthesis of 3-Mercaptopropionic Acid
| Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Acrylic acid, Hydrogen sulfide | Basic guanidine (B92328) functionalized solid support | - | Addition reaction | 3-Mercaptopropionic acid | google.com |
In many synthetic applications, the carboxylic acid group of this compound needs to be activated to facilitate reactions, such as amide bond formation. A common method for this activation is the formation of a mixed anhydride (B1165640) using an activating agent like isobutylchloroformate in the presence of a base such as triethylamine (B128534). cdnsciencepub.comresearchgate.netsci-hub.secdnsciencepub.comcdnsciencepub.comnih.govhighfine.com
The role of isobutylchloroformate is to react with the carboxyl group of the propanoic acid to form a mixed carboxylic-carbonic anhydride. This anhydride is a more reactive species than the original carboxylic acid, making it susceptible to nucleophilic attack by an amine to form an amide bond. sci-hub.sehighfine.com
Triethylamine serves as a base in this reaction system. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated during the formation of the mixed anhydride. researchgate.netcdnsciencepub.com By scavenging the acid, triethylamine prevents unwanted side reactions and ensures that the reaction proceeds efficiently. However, the choice of base and solvent can be critical, as the use of triethylamine in certain solvents like dichloromethane (B109758) can sometimes lead to side reactions and lower yields compared to other bases like N-methylmorpholine. cdnsciencepub.com
Table 2: Reagents for Carboxylic Acid Activation
| Activating Agent | Base | Purpose | Reference |
|---|---|---|---|
| Isobutylchloroformate | Triethylamine | Formation of a mixed anhydride for subsequent reactions (e.g., amidation) | sci-hub.sehighfine.com |
Strategies for Enantioselective Synthesis of Analogues
The development of methods for the enantioselective synthesis of analogues of this compound is crucial for applications where specific stereoisomers are required. A primary strategy involves the use of chiral auxiliaries. tandfonline.comscielo.org.mxscielo.org.mxresearchgate.net
Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate molecule to control the stereochemical outcome of a reaction. Sulfur-containing chiral auxiliaries, often derived from amino acids, have proven effective in various asymmetric syntheses. scielo.org.mxscielo.org.mxresearchgate.net For instance, thiazolidinethiones and oxazolidinethiones can be used to direct stereoselective transformations such as aldol (B89426) reactions, Michael additions, and alkylations. scielo.org.mx After the desired stereocenter is created, the chiral auxiliary can be removed and potentially recovered for reuse.
Another approach is the use of chiral catalysts. For example, the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds has been achieved using a combination of photoredox and hydrogen bonding catalysis, providing a route to enantioenriched sulfones. rsc.org Similarly, chiral metal complexes, such as those involving zinc, can catalyze the asymmetric addition of functional groups to create chiral centers.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. For the synthesis of this compound and its derivatives, two prominent green chemistry approaches are microwave-assisted synthesis and the use of ionic liquids as alternative solvents.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of disulfides. tandfonline.comtandfonline.comacs.orgnih.govrsc.org Microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.comnih.gov For disulfide synthesis, microwave-assisted oxidation of thiols has been shown to be highly effective. acs.org
Ionic liquids are salts that are liquid at or near room temperature and are considered green solvents due to their low volatility, thermal stability, and non-flammability. bohrium.comnih.govresearchgate.netresearchgate.netacs.org They can serve as both the solvent and, in some cases, the catalyst for oxidation reactions. bohrium.comnih.gov The use of ionic liquids in the oxidation of sulfides to disulfides can enhance reaction rates and selectivity, and their non-volatile nature facilitates easier product separation and potential recycling of the solvent/catalyst system. bohrium.comresearchgate.net
Table 3: Green Chemistry Methodologies
| Methodology | Advantages | Application in Disulfide Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency | Accelerated oxidation of thiols to disulfides | tandfonline.comacs.orgnih.gov |
Chemical Reactivity and Mechanistic Investigations of 3 Methyldisulfanyl Propanoic Acid
Disulfide Bond Chemistry and Transformations
The disulfide bond (-S-S-) is a pivotal functional group, particularly known for its role in stabilizing the tertiary structures of proteins. youtube.com The reactivity of the disulfide bond in 3-(methyldisulfanyl)propanoic acid is characterized by its susceptibility to cleavage, exchange, and oxidation reactions.
Reduction and Cleavage: The sulfur-sulfur bond is a covalent linkage but can be readily cleaved under reducing conditions. This process, known as reduction, breaks the disulfide bond to yield two separate thiol groups. youtube.com In the case of this compound, reduction would yield methanethiol (B179389) and 3-mercaptopropionic acid. This transformation is typically achieved using thiol-based reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866). youtube.com The process involves a nucleophilic attack by the reducing agent on one of the sulfur atoms.
Thiol-Disulfide Exchange: This is a fundamental reaction for disulfide-containing compounds, involving the interaction of a thiol with a disulfide bond. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge, resulting in a new disulfide and a new thiol. For this compound, reaction with an external thiol (R'-SH) would lead to an equilibrium mixture of the starting materials, the symmetrical disulfides (dimethyl disulfide and 3,3'-dithiodipropionic acid), and the new unsymmetrical disulfide.
Oxidation: The sulfur atoms in the disulfide bond are in a relatively low oxidation state and can be oxidized. Reaction with oxidants can lead to the formation of thiosulfinates (R-S(O)-S-R') as initial products. Further oxidation can cleave the S-S bond entirely, ultimately yielding sulfonic acids (R-SO3H). The specific products depend on the strength of the oxidizing agent and the reaction conditions.
Carboxylic Acid Functional Group Reactivity
The carboxylic acid (-COOH) group is one of the most important functional groups in organic chemistry, engaging in a variety of reactions, most notably condensation reactions to form esters and amides.
Esterification: Carboxylic acids react with alcohols in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to form esters in a reversible reaction known as Fischer esterification. ceon.rs For this compound, reaction with an alcohol (e.g., ethanol) would yield the corresponding ethyl ester, ethyl 3-(methyldisulfanyl)propanoate. The reaction rate and yield are influenced by factors such as temperature and the molar ratio of the reactants. ceon.rsresearchgate.net For instance, studies on propanoic acid show that increasing the temperature from 35°C to 65°C significantly increases the reaction rate and final yield of the corresponding ester. ceon.rs
Amide Bond Formation: The formation of an amide bond is a cornerstone of peptide and medicinal chemistry. growingscience.com This transformation typically involves the condensation of a carboxylic acid with an amine. Due to the lower reactivity of the carboxylic acid itself, the reaction usually requires an "activating agent" or "coupling reagent." growingscience.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium salts like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.comnih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine to form the stable amide linkage. This general procedure is applicable for converting this compound into a variety of amides.
Reaction Kinetics and Thermodynamics for Sulfur-Containing Systems
The kinetics and thermodynamics of reactions involving sulfur compounds, particularly disulfide bonds, are essential for understanding their stability and reaction mechanisms.
Thermodynamics: Disulfide bonds exert a significant thermodynamic effect, primarily by introducing conformational constraints. charlotte.edunih.gov This constraint reduces the entropy of the unfolded or non-cross-linked state, thereby stabilizing the folded or cyclic structure. charlotte.edu The formation and cleavage of a disulfide bond are governed by the free-energy landscape, with a distinct energy barrier separating the reduced and oxidized states. nih.gov The thermodynamic stability can be influenced by the local chemical environment and the nature of the substituents attached to the sulfur atoms.
Table 1: Selected Reaction Kinetic Data for Acyclic Disulfides
| Disulfide Compound | Reactant | Second-Order Rate Constant (k₂) (M⁻¹ s⁻¹) | Conditions |
|---|---|---|---|
| 3,3′-dithiodipropionic acid (DTDPA) | HOCl | (1.7 ± 0.1) × 10⁵ | pH 7.4, 22 °C |
| Bis-(2-hydroxyethyl) disulfide | HOCl | 6 × 10³ - 4.5 × 10⁴ | pH 7.4, 22 °C |
| L-Glutathione disulfide (GSSG) | HOCl | 6 × 10³ - 4.5 × 10⁴ | pH 7.4, 22 °C |
This table presents kinetic data for compounds structurally related to this compound to provide context on disulfide reactivity. Data sourced from related research.
Derivatives and Analogues of 3 Methyldisulfanyl Propanoic Acid
Synthesis of Structurally Modified Derivatives
The inherent reactivity of the carboxylic acid and the disulfide bond in 3-(methyldisulfanyl)propanoic acid allows for a variety of structural modifications. These include the formation of amides and esters, as well as alterations to the carbon chain.
Amide Conjugates (e.g., (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid)
Amide derivatives of this compound can be synthesized through standard peptide coupling reactions. A notable example is the synthesis of (S)-2-(N-Methyl-3-(methyldisulfanyl)propanamido)propanoic acid. The synthesis involves the reaction of this compound with N-methyl-L-alanine.
The process begins by activating the carboxylic acid of this compound. This is achieved by reacting it with isobutyl chloroformate in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dry tetrahydrofuran (B95107) (THF) at a reduced temperature. This reaction forms a mixed anhydride (B1165640), which is a reactive intermediate. Subsequently, a solution of N-methyl-L-alanine and triethylamine in water is added to the reaction mixture. The amine group of N-methyl-L-alanine then attacks the activated carbonyl carbon of the mixed anhydride, leading to the formation of the amide bond and yielding N-methyl-N-(3-methyldithio-propanoyl)-L-alanine. The final product is then purified using chromatographic techniques.
Ester Derivatives (e.g., Methyl 3-(allyldisulfanyl)propanoate)
Esterification of the carboxylic acid group is another common modification. For instance, methyl 3-(allyldisulfanyl)propanoate has been synthesized, which also introduces a variation in the disulfide bridge. beilstein-journals.org The synthesis of this compound can be achieved through a disulfide exchange reaction. beilstein-journals.org
In a representative procedure, dimethyl 3,3'-disulfanediyldipropanoate is reacted with diallyl disulfide in a solvent system of dichloromethane (B109758) (DCM) and nitromethane (B149229) (CH₃NO₂) at 0 °C. beilstein-journals.org The reaction is catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂). beilstein-journals.org The mixture is stirred for several hours, allowing for the exchange of the disulfide bond substituents, which results in the formation of methyl 3-(allyldisulfanyl)propanoate. beilstein-journals.org The product is then isolated and purified following a standard aqueous workup and extraction. beilstein-journals.org
Alkyl Chain Elongations and Branching
While specific examples of alkyl chain elongation and branching of this compound are not extensively detailed in readily available literature, general synthetic methodologies for the modification of propanoic acid derivatives can be applied. For instance, techniques such as malonic ester synthesis could potentially be adapted to introduce longer or branched alkyl chains at the α- or β-positions of the propanoic acid backbone, prior to the introduction of the methyldisulfanyl group.
Furthermore, reactions involving the hydroarylation of α,β-unsaturated acids and esters demonstrate the feasibility of adding complex groups to the propanoic acid chain. mdpi.com For example, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid like triflic acid leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com This suggests that similar strategies could be explored to create more complex analogues of this compound.
Exploration of Disulfide Bridge Variations
Modification of the disulfide bridge is a key strategy to alter the chemical and biological properties of this compound derivatives. This can involve replacing the methyl group with other alkyl, allyl, or aryl substituents.
The synthesis of methyl 3-(allyldisulfanyl)propanoate, as described previously, is a prime example of such a variation. beilstein-journals.org The disulfide exchange reaction used in its synthesis is a versatile method that could likely be employed to introduce a wide variety of substituents to the disulfide moiety by using different disulfides (R-S-S-R) as starting materials. This allows for the systematic exploration of how different groups attached to the sulfur atom influence the molecule's characteristics.
Rational Design and Synthesis of Disulfanyl-Containing Scaffolds
The concept of a molecular scaffold involves creating a core structure that can be systematically functionalized. mdpi.com While the rational design of scaffolds based specifically on this compound is an emerging area, the principles of scaffold design can be applied to this molecule. mdpi.com The disulfide bond, in particular, can serve as a key functional group for conjugation or as a trigger for release in certain environments.
The development of such scaffolds would involve de novo synthesis, aiming for attributes such as scalability, homogeneity, and the ability to be derivatized in a controlled manner. mdpi.com For example, this compound could be incorporated into larger, multi-armed molecular hubs, such as those based on triazine or amino acids, to create complex architectures. mdpi.com These scaffolds could find applications in areas like drug delivery, where the disulfide bond could be cleaved under specific biological conditions to release a payload. nih.govmdpi.com The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential antimicrobial scaffolds highlights the potential for creating complex structures from a propanoic acid base. mdpi.com
Applications in Advanced Chemical Synthesis and Conjugation Chemistry
Strategic Utilization as an Intermediate in Complex Molecule Construction
The primary and most well-documented application of 3-(Methyldisulfanyl)propanoic acid is as a critical building block in the synthesis of complex cytotoxic compounds. Its structure is ingeniously designed to facilitate the linkage of potent drug molecules to targeting moieties, a key strategy in modern pharmacology.
Precursor for Cytotoxic Agents (e.g., Mertansine)
This compound is a key precursor in the synthesis of maytansinoid derivatives, such as mertansine (B1676302) (DM1). chemicalbook.comgoogle.com Maytansinoids are highly potent microtubule inhibitors that are too toxic to be used as standalone chemotherapeutic agents. google.com The synthesis of mertansine involves the coupling of this compound with N-methyl-L-alanine to form N-methyl-N-(3-methyldithio-propanoyl)-L-alanine. chemicalbook.com This intermediate is then further elaborated and attached to the maytansinoid core structure. The methyldisulfanyl group is a crucial feature, as it provides the necessary functionality for subsequent conjugation to a delivery vehicle, such as a monoclonal antibody. A Chinese patent describes a similar process for preparing a maytansine (B1676224) intermediate, highlighting the use of related 3-(alkyldisulfanyl)propanoic acids in the condensation step. google.com
Role in Antibody-Drug Conjugate (ADC) Development
The true strategic value of this compound is most evident in its application in Antibody-Drug Conjugates (ADCs). biochempeg.com ADCs are a class of targeted therapies that combine the specificity of an antibody with the cell-killing power of a cytotoxic drug. biochempeg.com The linker that connects these two components is a critical determinant of the ADC's efficacy and safety.
The disulfide bond within the this compound-derived linker is designed to be stable in the bloodstream. biochempeg.com However, upon internalization of the ADC into a target cancer cell, the higher intracellular concentration of reducing agents, such as glutathione (B108866), cleaves the disulfide bond, releasing the potent cytotoxic payload precisely where it is needed. biochempeg.com This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic window of the drug. Mertansine-containing ADCs, which utilize linkers derived from this compound, have been successfully developed and are used in the treatment of various cancers.
Design and Synthesis of Molecular Probes and Linkers
The inherent properties of this compound make it an attractive component for the design and synthesis of molecular probes and more general chemical linkers, although its application in this area is less documented than its role in ADCs. The bifunctional nature of the molecule, with an activatable carboxylic acid and a cleavable disulfide, provides a versatile handle for bioconjugation. nih.gov
In principle, the carboxylic acid can be modified to incorporate a variety of reporter molecules, such as fluorophores or biotin, while the disulfide can be used to attach the probe to a thiol-containing biomolecule of interest. This would allow for the development of probes to study biological processes in a controlled and reversible manner. The cleavage of the disulfide bond under specific reducing conditions could be used to release the probe or to modulate its activity.
Contributions to Medicinal Chemistry Scaffold Development
While the primary application of this compound is as a specialized linker precursor, its underlying propanoic acid structure is a common motif in medicinal chemistry. Propanoic acid derivatives are found in a wide range of biologically active compounds. nih.govmedchemexpress.comaablocks.comnih.gov
The incorporation of the methyldisulfanyl group onto a propanoic acid scaffold introduces a unique chemical handle that can be exploited for various purposes in drug design. This functional group can influence the pharmacokinetic properties of a molecule and provides a site for targeted chemical modification. Although its use as a general scaffold for diverse therapeutic areas is not extensively reported, the success of this compound in the highly demanding field of ADCs underscores its potential as a valuable building block for the creation of other sophisticated therapeutic agents. The principles of its design—combining a stable linking group with a selectively cleavable bond—could be applied to the development of other prodrugs and targeted delivery systems.
Analytical and Spectroscopic Characterization of 3 Methyldisulfanyl Propanoic Acid
Advanced Chromatographic Separation Techniques
Chromatographic methods are essential for isolating 3-(Methyldisulfanyl)propanoic acid from other components in a sample, which is a critical step for accurate analysis. Both gas and liquid chromatography platforms are utilized, often with specialized detectors to enhance sensitivity and selectivity for sulfur-containing molecules.
Gas Chromatography (GC) Methodologies
Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. For carboxylic acids, derivatization is often employed to convert the polar carboxylic acid group into a less polar, more volatile ester (e.g., a methyl ester). nih.gov This process, known as esterification or methylation, reduces peak tailing and improves chromatographic separation. nih.gov
The choice of column is critical for successful separation. Porous polymer columns (like Chromosorb 101) or columns with a polar stationary phase (such as those containing polyethylene (B3416737) glycol, e.g., INNOWAX) are often used for analyzing free fatty acids and their derivatives. cerealsgrains.orgnih.gov For instance, a method for determining propionic acid in food utilized an HP-INNOWAX column with a flame ionization detector (FID). nih.gov The FID is a universal detector for organic compounds, while more selective detectors can be used to target sulfur.
Typical GC Parameters for Propanoic Acid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | HP-INNOWAX, DB-5, VF-5MS | nih.govnist.govchromforum.org |
| Injection | Split or Splitless | chromforum.org |
| Inlet Temperature | ~240 °C | chromforum.org |
| Carrier Gas | Helium or Nitrogen | nist.govchromforum.org |
| Oven Program | Temperature ramp (e.g., 60°C to 200-280°C) | nist.govchromforum.org |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | nih.govchromforum.org |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing less volatile or thermally sensitive compounds and can often be performed without derivatization. For carboxylic acids, reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) are common approaches. nih.govresearchgate.net
A method for a structurally similar compound, 3-mercaptopropionic acid, utilized pre-column derivatization with monobromobimane (B13751) followed by HPLC with fluorescence detection, achieving a very low detection limit of 4.3 nmol/L. colab.wsnih.gov For separating organosulfur compounds in garlic, both aminopropyl-bonded columns (normal-phase) and octadecylsilane (B103800) (ODS or C18) columns (reversed-phase) have been used effectively. nih.gov The selection of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation.
HPLC Method Parameters for Related Sulfur-Containing Acids
| Parameter | Condition | Application | Source |
|---|---|---|---|
| Column | Aminopropyl-bonded silica | Normal-Phase separation of organosulfur compounds | nih.gov |
| Column | Octadecylsilane (ODS, C18) | Reversed-Phase separation of organosulfur compounds | nih.gov |
| Derivatization | Monobromobimane | Pre-column derivatization for fluorescence detection of thiols | colab.wsnih.gov |
| Detection | Fluorescence, Mass Spectrometry (MS) | High sensitivity and specificity | colab.wsnih.gov |
Specialized Chromatographic Approaches for Sulfur Compounds
Given the unique properties of sulfur, specialized detectors and multi-dimensional techniques are often employed to enhance the analysis of compounds like this compound in complex samples. chromatographyonline.com
Sulfur Chemiluminescence Detector (SCD): This detector is highly specific for sulfur compounds and provides an equimolar response. It is often used in parallel with other detectors, like an FID or MS, to selectively identify sulfur-containing peaks in a complex chromatogram that might otherwise be missed. shimadzu.com
Pulsed Flame Photometric Detector (PFPD): Another sulfur-selective detector that offers high sensitivity and selectivity for sulfur (and phosphorus) compounds. srainstruments.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique uses two columns with different selectivities (orthogonal mechanisms) to dramatically increase separation power. chromatographyonline.com It is particularly useful for resolving trace sulfur compounds from a complex hydrocarbon or environmental matrix. chromatographyonline.comgerstelus.com A typical GC×GC setup might use a non-polar column in the first dimension and a polar or wax-type column in the second dimension. chromatographyonline.com
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound. It provides molecular weight information and structural details through fragmentation analysis, enabling confident identification and precise quantification.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique commonly coupled with HPLC (LC-MS). It is ideal for polar and thermally labile molecules. For this compound, analysis in negative ion mode is typical, where the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion.
Tandem mass spectrometry (MS/MS) is used for further structural confirmation. The [M-H]⁻ precursor ion is selected and fragmented to produce a characteristic pattern of product ions. This process, often performed in a triple quadrupole or ion trap mass spectrometer, is highly specific and is used in selected reaction monitoring (SRM) for highly sensitive and selective quantification. nih.gov The combination of HILIC with ESI-MS/MS has been shown to be effective for separating and identifying related polar lipids, demonstrating the power of this approach for complex mixtures. nih.gov
GC-MS and Multi-Dimensional Techniques
When coupled with Gas Chromatography, Mass Spectrometry (GC-MS) provides robust identification of volatile compounds. After separation on the GC column, molecules are ionized, typically by electron ionization (EI). The resulting mass spectrum is a unique fingerprint characterized by the molecular ion and various fragment ions, which can be compared against spectral libraries (e.g., NIST) for identification. nih.govsrainstruments.com For carboxylic acids, derivatization to their corresponding methyl esters is common practice before GC-MS analysis. nih.gov
Multi-dimensional gas chromatography coupled with mass spectrometry (MDGC/MS or GC×GC-MS) offers unparalleled analytical capability for complex samples. gerstelus.comnih.gov This approach allows for heart-cutting, where specific portions of the effluent from the first column are selectively transferred to a second column for further separation before entering the mass spectrometer. nih.govnih.gov This technique can resolve co-eluting peaks, which is crucial for the unambiguous identification of trace compounds in highly complex matrices like tobacco smoke or environmental samples. gerstelus.comnih.gov The use of high-resolution mass spectrometry (e.g., Q-TOF-MS) in conjunction with multi-dimensional GC provides accurate mass data, allowing for the determination of elemental formulas for both known and unknown compounds. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-mercaptopropionic acid |
| Acetonitrile |
| Alliin |
| Cycloalliin |
| Cysteine |
| Di-tert-butyl disulfide |
| Dimethyl disulfide |
| Dimethyl sulfide (B99878) |
| Dimethylsulfoniopropionate (DMSP) |
| Ethanol |
| Ethyl acetate |
| Ethylene |
| gamma-l-glutamyl-S-(2-propenyl)-l-cysteine |
| gamma-l-glutamyl-S-(trans-1-propenyl)-l-cysteine |
| gamma-l-glutamyl-S-methyl-l-cysteine |
| Hydrochloric acid |
| Ibuprofen |
| Isoalliin |
| Isobutano |
| Lactic acid |
| Methanol |
| Methanethiol (B179389) |
| Methionine |
| Methiin |
| Methyl red |
| Monobromobimane |
| n-Butyric acid |
| n-hexane |
| Palmitic acid |
| Phosphatidic acids |
| Phosphatidylcholines |
| Phosphatidylglycerols |
| Polyethylene glycol |
| Propanoic acid |
| Stearic acid |
| Succinic acid |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of compounds containing disulfide bonds, such as this compound, MS/MS can provide valuable information about the fragmentation pathways.
While specific MS/MS fragmentation data for this compound is not extensively detailed in the public literature, general principles of disulfide fragmentation can be applied. Disulfide bonds can undergo cleavage under mass spectrometric conditions. This fragmentation can be influenced by the ionization method and the energy applied. For instance, in some cases, disulfide-linked peptides have been observed to fragment into their reduced forms during matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS), particularly at higher laser fluences. nih.gov This suggests that the disulfide bond in this compound could potentially cleave to produce characteristic fragment ions.
For a related compound, 3-(methylthio)propanoic acid, electrospray ionization (ESI) in negative mode shows a precursor ion [M-H]⁻ at m/z 119.0172. nih.gov Although this is not a disulfide, the fragmentation of its carboxyl group is a common pathway for carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. For a related compound, N-methyl-N-(3-methyldithio-propanoyl)-L-alanine, the ¹H NMR spectrum in CDCl₃ shows several key signals. chemicalbook.com These include a singlet at approximately 2.2 ppm corresponding to the three protons of the methyl group (S-CH₃), and a multiplet around 2.7 ppm for the four protons of the two methylene (B1212753) groups (-CH₂-CH₂-). chemicalbook.com The carboxylic acid proton typically appears as a broad singlet at a much higher chemical shift, often above 10 ppm. chemicalbook.com
Based on the structure of this compound, one would expect to see:
A singlet for the methyl protons (S-CH₃).
Two triplets for the adjacent methylene protons (-S-CH₂-CH₂-COOH) due to spin-spin coupling.
A broad singlet for the carboxylic acid proton (-COOH).
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| -S-CH ₃ | ~2.4 | Singlet |
| -S-CH ₂- | ~2.9 | Triplet |
| -CH ₂-COOH | ~2.8 | Triplet |
| -COOH | >10 | Singlet (broad) |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For the related compound 3-(methylthio)propanoic acid, experimental ¹³C NMR data in CDCl₃ shows signals at approximately 15.4 ppm (S-CH₃), 27.5 ppm (-S-CH₂-), 33.9 ppm (-CH₂-COOH), and 178.9 ppm (C=O). hmdb.ca
For this compound, the expected ¹³C NMR chemical shifts would be influenced by the disulfide bond. The carbon attached to the disulfide group is expected to be shifted further downfield compared to a simple thioether.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -S-C H₃ | ~23 |
| -S-C H₂- | ~38 |
| -C H₂-COOH | ~34 |
| -C OOH | ~179 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei and provide a more detailed structural elucidation.
COSY spectra would show correlations between the protons on adjacent carbon atoms, specifically between the two methylene groups (-CH₂-CH₂-).
HSQC spectra would show correlations between each proton and the carbon atom to which it is directly attached. This would definitively link the proton signals to their corresponding carbon signals.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of atoms and can be used to detect the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following groups:
O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the carboxylic acid hydroxyl group and is broadened due to hydrogen bonding. docbrown.info
C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. docbrown.info
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups. researchgate.net
S-S stretch: A weak absorption band in the region of 400-540 cm⁻¹. This band is often difficult to observe.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The disulfide bond in this compound would be expected to show a weak absorption band in the UV region, typically around 250 nm. The carboxylic acid group also has a UV absorption, usually a weak n→π* transition around 200-210 nm.
Computational and Theoretical Studies of 3 Methyldisulfanyl Propanoic Acid
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the electronic structure and predicting the reactivity of 3-(Methyldisulfanyl)propanoic acid. These approaches model the molecule at the electronic level, providing detailed information about orbital energies, charge distributions, and potential energy surfaces.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of molecules like this compound due to its balance of computational cost and accuracy. DFT calculations can predict a wide range of properties, including geometric parameters, vibrational frequencies, and reaction energetics. For instance, a DFT study on related organosulfur compounds might explore the bond dissociation energy of the S-S and S-C bonds, which is critical for understanding their stability and reactivity.
In a typical DFT calculation on this compound, various functionals, such as B3LYP or M06-2X, would be employed to approximate the exchange-correlation energy. The choice of functional can influence the accuracy of the results, and it is common to benchmark different functionals against experimental data or higher-level calculations when available. For example, studies on similar molecules have shown that hybrid functionals often provide a good description of both thermodynamic and kinetic properties.
Ab Initio Methods and Basis Set Selection
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for studying this compound. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate results, especially for electron correlation effects, which are important in molecules with lone pairs, such as the sulfur atoms in the disulfide bridge.
The selection of the basis set is a critical aspect of both DFT and ab initio calculations. For sulfur-containing compounds, it is important to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-31+G(d,p) or the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ). These functions are necessary to accurately describe the electron distribution around the sulfur atoms and the anionic character that can develop in the carboxylate group.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of this compound in different environments. By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. For example, DFT calculations can predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. The calculated IR spectrum can help assign experimental peaks to specific vibrational modes, such as the C=O stretch of the carboxylic acid and the S-S stretch of the disulfide. Similarly, predicted NMR chemical shifts for ¹H and ¹³C can be compared with experimental spectra to confirm the molecular structure.
Reactivity descriptors derived from quantum chemical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's chemical reactivity. The HOMO-LUMO gap is an indicator of chemical stability, while the shapes of these frontier orbitals can suggest sites for nucleophilic or electrophilic attack. Other descriptors like electrostatic potential maps can visualize the charge distribution and identify regions susceptible to intermolecular interactions.
Computational Design of Novel Disulfanyl Analogues
The insights gained from computational studies of this compound can be leveraged for the in silico design of novel analogues with tailored properties. By systematically modifying the structure of the parent molecule and computationally evaluating the properties of the resulting analogues, researchers can identify promising candidates for synthesis and experimental testing.
For example, one could design analogues with different substituents on the alkyl chain or modifications to the disulfide group to modulate properties like solubility, binding affinity to a target protein, or redox potential. Computational tools can be used to screen a virtual library of such analogues, predicting their properties and ranking them based on desired criteria. This approach, often part of a rational drug design or materials design workflow, can significantly accelerate the discovery of new functional molecules. The design process may involve creating analogues with improved metabolic stability or enhanced biological activity by exploring various chemical modifications. nih.gov
Biosynthetic Pathways and Natural Occurrence of Disulfanyl Compounds
Investigation of Enzymatic Pathways for Sulfur-Sulfur Bond Formation (Conceptual)
The formation of carbon-sulfur and sulfur-sulfur bonds in natural products is a complex process catalyzed by a diverse range of enzymes. nih.govacs.org The biosynthesis of a molecule like 3-(Methyldisulfanyl)propanoic acid would conceptually involve the introduction of sulfur and the subsequent formation of a disulfide bridge.
The initial sulfur atom could be sourced from primary metabolites such as cysteine or glutathione (B108866). acs.org Enzymes like glutathione S-transferases (GSTs) are known to catalyze the conjugation of glutathione to various substrates, which can be a preliminary step in introducing sulfur into a molecule. acs.org Following the introduction of a thiol group (-SH), the formation of the disulfide bond (S-S) is typically an oxidative process. This can be conceptualized as the oxidation of a precursor molecule, such as 3-mercaptopropanoic acid, with a methylthiol donor.
Several classes of enzymes could theoretically catalyze this disulfide bond formation. Oxidoreductases, for instance, play a crucial role in managing the cellular redox state and are involved in the formation and cleavage of disulfide bonds in proteins. A similar enzymatic logic could be applied to small molecules. Conceptually, a specific oxidoreductase could catalyze the reaction between a propanoic acid derivative with a free thiol and a methylthiol donor, like methanethiol (B179389), to form the methyldisulfanyl group. Another plausible pathway involves the oxidation of the related thioether, 3-(methylthio)propanoic acid, a known intermediate in methionine metabolism. nih.govmedchemexpress.com An enzymatic system could oxidize the thioether to form a sulfoxide, which is then further converted to the disulfide.
Table 1: Conceptual Enzymatic Roles in this compound Biosynthesis
| Enzyme Class | Conceptual Role in Biosynthesis | Potential Precursor(s) |
|---|---|---|
| Glutathione S-transferase (GST) | Introduction of sulfur via glutathione conjugation to a propanoic acid precursor. | Acryloyl-CoA, Glutathione |
| C-S Lyase | Cleavage of the C-S bond in the glutathione conjugate to release a free thiol. | S-(carboxyethyl)glutathione |
| Oxidoreductase / Disulfide Isomerase | Catalysis of the oxidative formation of the S-S bond between the thiol precursor and a methylthiol donor. | 3-mercaptopropanoic acid, Methanethiol |
| Monooxygenase / Peroxidase | Oxidation of a thioether precursor to form the disulfide bond. | 3-(methylthio)propanoic acid |
Microbial Production and Biotransformation of Organodisulfides (Conceptual)
Microbial biotransformation is a powerful tool for synthesizing complex chemical compounds that are difficult to produce through traditional chemical synthesis. nih.govnih.gov This approach utilizes the diverse enzymatic machinery of microorganisms to carry out specific chemical reactions. nih.gov The production of this compound could be achieved by engineering a microbial host with the necessary biosynthetic genes.
A conceptual microbial production system might involve the following steps:
Strain Selection/Engineering: A suitable microbial host, such as E. coli or a yeast strain, would be selected. This host would be genetically engineered to express the enzymes identified in the conceptual biosynthetic pathway (e.g., specific oxidoreductases or transferases).
Substrate Feeding: A simple and inexpensive precursor, such as propionic acid or a related compound, would be fed to the microbial culture. The engineered metabolic pathway would then convert this substrate into the desired product.
Fermentation Optimization: The conditions of the fermentation process, including pH, temperature, oxygen levels, and nutrient supply, would be carefully controlled to maximize the yield and purity of this compound. nih.gov The timing of substrate addition can also be critical for optimizing product yield. nih.gov
Product Recovery: Following fermentation, the product would be extracted from the culture medium and purified.
This biosynthetic approach offers a potentially more sustainable and environmentally friendly alternative to chemical synthesis, operating under milder conditions and with high selectivity. nih.gov
Table 2: Conceptual Framework for Microbial Production of this compound
| Stage | Key Objective | Conceptual Parameters & Considerations |
|---|---|---|
| 1. Biocatalyst Design | Develop a whole-cell catalyst. | Engineer E. coli to express a putative oxidoreductase capable of forming a disulfide bond from a thioether precursor. |
| 2. Substrate Provision | Supply the precursor molecule. | Feed the culture with 3-(methylthio)propanoic acid, a known metabolite. |
| 3. Fermentation | Optimize cell growth and product formation. | Maintain pH at 7.0, temperature at 30°C, provide a controlled feed of glucose as a carbon source and precursor. |
| 4. Downstream Processing | Isolate and purify the final product. | Centrifugation to remove biomass, followed by liquid-liquid extraction and chromatography. |
Role in Biogeochemical Sulfur Cycling (Conceptual)
The biogeochemical sulfur cycle involves the transformation of sulfur through various oxidation states, driven largely by microbial activity. nih.govresearchgate.net Organosulfur compounds play a vital, though often underappreciated, role in this global cycle, acting as key intermediates that link organic and inorganic sulfur pools. goldschmidt.info
In marine and terrestrial environments, microorganisms metabolize a wide array of organosulfur compounds. goldschmidt.info A well-known example is dimethylsulfoniopropionate (DMSP), which is produced in large quantities by marine algae and cycled by bacteria, influencing global sulfur fluxes and climate. goldschmidt.info
Conceptually, this compound could function within this complex web of sulfur transformations. It could be an intermediate in the microbial degradation of larger sulfur-containing organic matter. Alternatively, it could be produced by microorganisms for a specific biological function, such as chemical signaling or as a defense compound. The disulfide bond could be microbially reduced to release thiols, which are highly reactive and can participate in a variety of other biochemical reactions. The cycling of such organosulfur compounds is integral to the availability of redox-reactive inorganic sulfur species that fuel microbial metabolism in energy-limited environments. goldschmidt.info The interplay between the iron and sulfur cycles is also critical, with sulfur compounds influencing the redox state of iron, which in turn drives the biogeochemical cycling of other key elements like carbon, nitrogen, and phosphorus. researchgate.net
Table 3: Key Organosulfur Compounds in the Biogeochemical Sulfur Cycle
| Compound | Typical Source | Role in Sulfur Cycle |
|---|---|---|
| Dimethylsulfoniopropionate (DMSP) | Marine phytoplankton | Major source of volatile dimethyl sulfide (B99878) (DMS), linking marine and atmospheric sulfur cycles. goldschmidt.info |
| Methanethiol (MeSH) | Microbial degradation of methionine and DMSP | A key volatile intermediate, readily oxidized or used in biosynthesis. |
| Cysteine | Protein degradation, biosynthesis | Central molecule in sulfur metabolism, precursor to many other sulfur compounds. nih.gov |
| Glutathione | Most aerobic organisms | Involved in redox balance and detoxification; can be a source of sulfur for biosynthesis. acs.org |
| This compound | (Conceptual) Microbial metabolism | (Conceptual) Intermediate in the degradation or synthesis of organosulfur molecules; potential signaling role. |
Biological and Biochemical Research Contexts of 3 Methyldisulfanyl Propanoic Acid
Exploration of Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)
The disulfide bond is a key functional group in 3-(methyldisulfanyl)propanoic acid, and it is this feature that is most likely to govern its interactions with biological macromolecules, particularly proteins and enzymes. Disulfide bonds are known to play crucial roles in the structural stabilization of proteins and can also be involved in dynamic regulatory processes through thiol-disulfide exchange reactions.
The primary mechanism by which this compound would be expected to interact with proteins is through a thiol-disulfide exchange with cysteine residues present on the protein surface. This reaction would involve the nucleophilic attack of a deprotonated cysteine thiol group (a thiolate) on the disulfide bond of this compound. This would result in the formation of a new, mixed disulfide bond between the protein and a 3-mercaptopropanoic acid moiety, with the concomitant release of methanethiol (B179389). This type of covalent, yet reversible, interaction is a hallmark of how many disulfide-containing small molecules interact with proteins.
The table below summarizes the potential types of interactions between this compound and biological macromolecules.
| Interaction Type | Macromolecule Component | Description | Potential Consequence |
| Thiol-Disulfide Exchange | Cysteine Residues in Proteins/Enzymes | Covalent, reversible bond formation between the sulfur atoms of the compound and a cysteine residue. | Alteration of protein structure and/or function; enzyme inhibition or activation. |
| Non-covalent Interactions | Various Amino Acid Residues | Hydrogen bonding via the carboxylic acid group; hydrophobic interactions involving the methyl group and methylene (B1212753) chain. | Protein binding and localization. |
Metabolic Fates and Biotransformations in Model Organisms (Conceptual)
The metabolic fate of this compound in a model organism has not been explicitly detailed in the scientific literature. However, a conceptual metabolic pathway can be proposed based on the known metabolism of its constituent functional groups: a disulfide bond and a propanoic acid moiety.
The initial and most significant metabolic step is likely the reductive cleavage of the disulfide bond. This can be enzymatically catalyzed by disulfide reductases, such as glutathione (B108866) reductase, or occur non-enzymatically through reaction with endogenous thiols like glutathione (GSH). This reduction would yield two separate molecules: 3-mercaptopropanoic acid and methanethiol.
Following this initial cleavage, the two resulting molecules would enter their respective metabolic pathways:
Metabolism of 3-Mercaptopropanoic Acid: The propanoic acid portion would likely be activated to its coenzyme A (CoA) thioester, propionyl-CoA. Propionyl-CoA is a common metabolic intermediate that can be further metabolized through several pathways. In most vertebrates, it is carboxylated to D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA and subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle. hmdb.ca The thiol group may undergo oxidation to a sulfonate, increasing water solubility and facilitating excretion.
Metabolism of Methanethiol: Methanethiol is a known metabolite and can be detoxified through methylation to form dimethyl sulfide (B99878) or oxidized to formaldehyde (B43269) and subsequently to formate (B1220265) and carbon dioxide.
A conceptual overview of the metabolic transformations is presented in the table below.
| Metabolic Step | Transformation | Key Enzymes/Cofactors (Conceptual) | Resulting Metabolites |
| Disulfide Reduction | Cleavage of the S-S bond | Glutathione Reductase, Thioredoxin Reductase, Glutathione (GSH) | 3-Mercaptopropanoic acid, Methanethiol |
| Propanoic Acid Metabolism | Conversion to a citric acid cycle intermediate | Propionyl-CoA Synthetase, Propionyl-CoA Carboxylase, Biotin | Propionyl-CoA, Methylmalonyl-CoA, Succinyl-CoA |
| Thiol Metabolism | Oxidation and conjugation of the thiol groups | Cysteine Dioxygenase (by analogy), Sulfotransferases | Sulfated derivatives, further oxidized products |
| Methanethiol Metabolism | Oxidation or methylation | Monooxygenases, Methyltransferases | Formaldehyde, Formate, Dimethyl sulfide |
Utility in Chemical Biology as a Tool Compound
While there are no specific reports of this compound being used as a tool compound, its structure suggests several potential applications in chemical biology. Chemical probes are small molecules used to study biological systems, and the features of this compound make it a candidate for such applications. nih.govresearchgate.netpitt.edu
The disulfide bond is a key feature that can be exploited. Disulfide-containing molecules can be used to form reversible covalent bonds with proteins that have reactive cysteine residues. This property is valuable for:
Affinity-Based Protein Profiling: The compound could be immobilized on a solid support (e.g., beads) via its carboxylic acid handle. Incubation with cell lysates would allow for the capture of proteins that interact with the disulfide moiety. These proteins could then be identified by techniques such as mass spectrometry.
Redox-Responsive Drug Delivery: The disulfide bond is stable in the oxidizing environment of the bloodstream but can be cleaved in the reducing environment inside a cell. This property is utilized in drug delivery systems where a therapeutic agent is attached to a disulfide-containing molecule. The drug is released upon entry into the cell. The carboxylic acid group of this compound provides a convenient point for the attachment of a cargo molecule.
Probing Redox Environments: A fluorescent dye could be attached to the carboxylic acid group. Changes in the fluorescence of the probe could signal its interaction with thiols or its cleavage in different cellular compartments, thus providing information about the local redox state.
The potential applications of this compound as a tool compound are summarized in the table below.
| Application | Principle of Utility | Potential Research Outcome |
| Covalent Protein Labeling | Thiol-disulfide exchange with cysteine residues. | Identification of proteins with reactive cysteines; mapping of binding sites. |
| Redox-Triggered Release Systems | Cleavage of the disulfide bond in a reducing intracellular environment. | Targeted delivery of drugs or imaging agents to the cell interior. |
| Development of Biosensors | Conjugation to a reporter molecule (e.g., fluorophore) to detect changes in the cellular redox state. | Measurement and visualization of redox potential in different cellular compartments. |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies for Organodisulfides
The synthesis of organodisulfides is evolving beyond traditional methods, with a focus on efficiency, sustainability, and the creation of complex, unsymmetrical molecules.
Recent breakthroughs include the development of solvent-free reaction conditions for the synthesis of unsymmetrical organodisulfides. This method has proven effective in producing high-purity diaryl-substituted unsymmetrical disulfides, which are noted to have low-binding energy. pnas.org A key advantage of this approach is the prevention of disproportionation, a common side reaction in solution-based syntheses where unsymmetrical disulfides rearrange into their symmetrical counterparts. pnas.org
Electrochemical techniques are also emerging as a green and sustainable alternative for organodisulfide synthesis. medchemexpress.comnih.govutep.edunih.gov "Smart flow electrosynthesis" (SFE) is a particularly innovative method where the voltage curve of a nonaqueous redox flow battery (NARFB) can be used to monitor the reaction and determine its endpoint automatically. nih.govutep.edu This approach is not only efficient but also allows for the direct use of the synthesized organodisulfides as active species in NARFBs without the need for further purification. nih.govutep.edunih.gov
Furthermore, transition-metal catalysis is opening new avenues for the synthesis of organosulfur compounds. Rhodium complexes, for instance, have been shown to efficiently catalyze the cleavage of the S-S bond in disulfides, enabling the transfer of organothio groups to various organic molecules. rsc.orgrsc.orgnih.gov This method is advantageous as it does not require the use of bases or organometallic reagents and is often reversible, involving chemical equilibria. rsc.orgrsc.orgnih.gov Another novel approach involves the use of a recyclable polyoxometalate-based Cr(III) catalyst for the synthesis of organodisulfides from arylboronic acids and sodium thiosulfate, demonstrating high activity and selectivity. researchgate.net
Elucidation of Biological Mechanisms of Action for Related Compounds
While the specific biological mechanisms of 3-(methyldisulfanyl)propanoic acid are still under investigation, research on related organosulfur compounds provides valuable insights into their potential biological roles.
A closely related compound, 3-(methylthio)propanoic acid , is known to be an intermediate in methionine metabolism in mammals. medchemexpress.comnih.gov It has demonstrated antifungal activity , inhibiting the growth of the fungus Fusarium oxysporum. medchemexpress.com Moreover, its ethyl ester derivative has shown potential anticarcinogenic properties by inducing differentiation in well-differentiated colon cancer cells. medchemexpress.com Other derivatives of propanoic acid have also been investigated for their anticancer and antioxidant activities. drugbank.com
The biological activity of organosulfur compounds is often linked to their redox properties. For example, some organosulfur compounds exhibit antioxidant effects by acting as radical scavengers and modulating the activity of enzymes involved in oxidative stress, such as xanthine (B1682287) oxidase and lipooxygenase. researchgate.net The antioxidant and pro-oxidant effects of these compounds can be complex and dependent on the specific molecular structure and the biological environment. researchgate.net The study of these mechanisms is crucial for the development of new therapeutic agents.
Exploration of Interdisciplinary Research Opportunities in Materials Science and Catalysis
The unique electrochemical properties of the disulfide bond have made organodisulfides, including derivatives of this compound, promising candidates for a range of applications in materials science and catalysis.
A significant area of research is their use as cathode-active materials in rechargeable batteries . pnas.orgresearchgate.net Organosulfur materials are attractive for next-generation batteries due to their high theoretical capacities, abundance, and tunable structures. researchgate.net They are being explored in both lithium-sulfur (Li-S) batteries and nonaqueous redox flow batteries (NARFBs). pnas.orgnih.govresearchgate.net In Li-S batteries, organosulfur compounds can offer a higher energy density compared to traditional lithium-ion batteries. nih.gov In NARFBs, the ability to fine-tune the electrochemical properties of organodisulfides by modifying their organic groups is a key advantage. nih.govutep.edunih.govnih.gov Research is also focused on developing organosulfide-metal complexes to improve the volumetric energy density of these materials. nih.gov
Beyond energy storage, organodisulfides are being investigated for applications in stimulus-triggered surface cleaning . rsc.orgrsc.org Particles crosslinked with organo-disulfide bonds can be de-crosslinked through the cleavage of the disulfide bond by stimuli such as electrochemical reduction or UV photoexcitation. rsc.orgrsc.org This property can be harnessed to remove fouling layers from electrode surfaces, thereby restoring their functionality. rsc.orgrsc.org
In the realm of catalysis , the reversible cleavage of the S-S bond in organodisulfides is a key feature. As mentioned earlier, rhodium complexes can catalyze the transfer of organothio groups, a process that is fundamental to the development of new catalytic reactions for organic synthesis. rsc.orgrsc.orgnih.gov The study of these catalytic systems could lead to more efficient and selective methods for creating complex organic molecules.
Advanced Computational Modeling for Structure-Function Relationships
Advanced computational modeling is becoming an increasingly powerful tool for understanding and predicting the properties and functions of organodisulfide compounds. These in silico approaches can accelerate the discovery and design of new molecules with desired characteristics, reducing the need for extensive and time-consuming experimental work.
Density Functional Theory (DFT) calculations are being employed to investigate the optimized structures and bond lengths of organodisulfide compounds. researchgate.net This information is crucial for understanding the relationship between the molecular structure and the electrochemical performance of these materials in applications like batteries. researchgate.net For instance, DFT has been used to study the structural evolution of organodisulfide electrodes during the lithiation process. researchgate.net
Computational models are also being used to predict the biological activity of organosulfur compounds. utep.eduresearchgate.netnih.govnih.govrsisinternational.orgresearchgate.net By calculating parameters such as binding energies to biological targets, researchers can screen virtual libraries of compounds for potential therapeutic effects, such as antioxidant or anticancer activity. researchgate.netnih.govrsisinternational.org This in silico screening can help prioritize which compounds to synthesize and test experimentally. nih.govresearchgate.net
Furthermore, computational studies are vital for elucidating the mechanisms of action at a molecular level. For example, modeling can help to understand how the substitution of different functional groups on an organotin-thioether compound can alter its intramolecular interactions and, consequently, its bioactivity. utep.edu In the context of materials science, computational models have been used to understand how the interaction between carbon disulfide and organodisulfides can facilitate the reduction reaction in redox flow batteries by lowering the energy barrier for S-S bond cleavage. pnas.org
The integration of these advanced computational methods with experimental research is expected to drive significant progress in the rational design of novel organodisulfide compounds for a wide array of applications.
Q & A
Basic: What are the established synthetic routes for 3-(methyldisulfanyl)propanoic acid?
Methodological Answer:
this compound can be synthesized via nucleophilic substitution or disulfide bond formation. One documented method involves reacting a compound of formula (C) (e.g., NH2-(CH2)3SProtSH) with a thiol-reactive intermediate under controlled pH (7–9) and inert atmosphere (N₂ or Ar) to prevent oxidation. Purification typically employs reverse-phase chromatography or recrystallization in polar solvents like ethanol/water mixtures. Key parameters include maintaining stoichiometric ratios of reactants and monitoring reaction progress via TLC or HPLC .
| Reaction Conditions | Details |
|---|---|
| Reactant | NH2-(CH2)3SProtSH |
| Solvent | Dimethylformamide (DMF) or aqueous buffer |
| Temperature | 25–40°C |
| Catalysts | None (spontaneous disulfide formation under basic conditions) |
| Purification | Reverse-phase chromatography (C18 column, acetonitrile/water gradient) |
Basic: What analytical techniques are suitable for characterizing this compound and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve methyl disulfide protons (δ 2.1–2.5 ppm) and carboxylic acid protons (δ 12–13 ppm).
- Mass Spectrometry (MS): High-resolution ESI-MS in negative ion mode identifies the molecular ion [M-H]⁻ (exact mass: ~180.02 Da).
- Infrared Spectroscopy (IR): Peaks at 2550–2600 cm⁻¹ (S-S stretch) and 1700–1720 cm⁻¹ (C=O stretch) confirm functional groups.
- Chromatography: RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 220–240 nm ensures purity >95% .
Basic: How is this compound metabolized in mammalian systems?
Methodological Answer:
While direct studies on this compound are limited, analogous propanoic acid derivatives undergo phase I/II metabolism:
Phase I: Hydrolysis of disulfide bonds via glutathione reductase or thioredoxin systems generates methanethiol and propanoic acid intermediates.
Phase II: Sulfation (via sulfotransferases) or glucuronidation (via UGT enzymes) forms water-soluble metabolites.
- Key Enzymes: Sulfotransferase 1A3 (SULT1A3) catalyzes sulfation .
- Analytical Workflow: Use LC-MS/MS with deuterated internal standards to track metabolites in urine/plasma .
Advanced: How can researchers resolve contradictions in reported metabolic pathways of disulfide-containing propanoic acids?
Methodological Answer:
Discrepancies often arise from interspecies differences (e.g., murine vs. human microbiota) or assay conditions. To address this:
Controlled In Vitro Models: Use human colonocytes (e.g., Caco-2 cells) and standardized fecal microbiota transplants.
Isotopic Tracing: Label the disulfide bond with ³⁴S or ¹³C to track specific metabolic fates.
Multi-Omics Integration: Combine metabolomics (LC-QTOF-MS) with metatranscriptomics to link metabolites to microbial gene expression .
Advanced: What strategies optimize the stability of this compound in aqueous solutions?
Methodological Answer:
The compound is prone to hydrolysis and oxidation. Stabilization methods include:
- pH Control: Store in weakly acidic buffers (pH 4–6) to slow disulfide cleavage.
- Antioxidants: Add 0.1–1 mM EDTA or ascorbic acid to chelate metal ions.
- Lyophilization: Freeze-dry in presence of cryoprotectants (trehalose or mannitol).
- Storage: -80°C under nitrogen; monitor degradation via HPLC-UV every 6 months .
Advanced: How can computational modeling predict the metabolic fate of this compound?
Methodological Answer:
Tools like BioTransformer 3.0 simulate phase I/II transformations:
Input Parameters: SMILES notation, species (human/mouse), and enzyme constraints.
Output: Predicted metabolites (e.g., sulfated or glucuronidated derivatives).
Validation: Compare in silico results with in vitro hepatocyte assays or microbial incubations.
Advanced: What experimental designs mitigate confounding factors in enzyme inhibition studies involving this compound?
Methodological Answer:
To assess inhibition of sulfotransferases or glutathione enzymes:
Dose-Response Curves: Test 0.1–100 µM concentrations in recombinant enzyme assays (e.g., SULT1A3).
Controls: Include positive inhibitors (e.g., quercetin for SULTs) and negative controls (solvent-only).
Kinetic Analysis: Calculate IC₅₀ and Ki values using Michaelis-Menten plots.
Cellular Models: Validate findings in HepG2 cells with CRISPR knockouts of target enzymes .
Advanced: How can isotopic labeling elucidate the biosynthetic origins of this compound in microbial systems?
Methodological Answer:
¹³C-Glucose Feeding: Track incorporation into propanoic acid backbone via GC-MS.
³⁴S-Labeled Cysteine: Trace sulfur donors in disulfide bond formation.
Data Interpretation: Use isotopomer spectral analysis (ISA) to quantify metabolic flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
